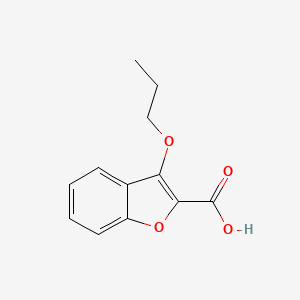

3-Propoxybenzofuran-2-carboxylic acid

CAS No.:

Cat. No.: VC15852636

Molecular Formula: C12H12O4

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12O4 |

|---|---|

| Molecular Weight | 220.22 g/mol |

| IUPAC Name | 3-propoxy-1-benzofuran-2-carboxylic acid |

| Standard InChI | InChI=1S/C12H12O4/c1-2-7-15-10-8-5-3-4-6-9(8)16-11(10)12(13)14/h3-6H,2,7H2,1H3,(H,13,14) |

| Standard InChI Key | VCUHQTWSJZHXGV-UHFFFAOYSA-N |

| Canonical SMILES | CCCOC1=C(OC2=CC=CC=C21)C(=O)O |

Introduction

Chemical Structure and Nomenclature

Structural Configuration

3-Propoxybenzofuran-2-carboxylic acid (C12H12O4) consists of a benzofuran core, a bicyclic structure comprising a fused benzene and furan ring. The carboxylic acid group (-COOH) is anchored at the C2 position, while a propoxy group (-OCH2CH2CH3) occupies the C3 position (Figure 1). This substitution pattern distinguishes it from simpler benzofuran-2-carboxylic acid derivatives, such as 3-methyl or 3-methoxy variants . The propoxy group introduces both steric bulk and moderate lipophilicity, which may influence solubility and receptor-binding interactions in biological systems .

Comparative Analysis with Benzofuran-2-carboxylic Acid

The parent compound, benzofuran-2-carboxylic acid (C9H6O3, MW 162.14 g/mol), lacks the C3 substituent . The addition of the propoxy group increases the molecular weight by 58.08 g/mol, resulting in a theoretical molecular weight of 220.22 g/mol for 3-propoxybenzofuran-2-carboxylic acid. This modification also alters electronic properties: the electron-donating propoxy group may slightly reduce the acidity of the carboxylic acid moiety compared to the parent compound, which has a pKa of approximately 4.17 .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 3-propoxybenzofuran-2-carboxylic acid can be approached via two primary routes:

-

Functionalization of preformed benzofuran-2-carboxylic acid through electrophilic substitution or coupling reactions at C3.

-

Construction of the benzofuran ring from coumarin or other precursors, with simultaneous introduction of the propoxy group.

Palladium-Catalyzed C–H Arylation

Recent advances in C–H functionalization enable direct modification of benzofuran scaffolds. Using 8-aminoquinoline as a directing group, Pd(OAc)2 catalyzes the arylation of benzofuran-2-carboxamides at C3 . While this method typically installs aryl groups, adapting the conditions for alkoxylation (e.g., using propoxy-containing reagents) remains an area of exploration.

Key Reaction Parameters:

-

Catalyst: Pd(OAc)2 (5–10 mol%)

-

Ligand: AgOAc (1.5 equiv)

-

Solvent: Cyclopentyl methyl ether (CPME)

Physicochemical Properties

Predicted Physical Properties

Spectroscopic Characterization

-

IR Spectroscopy: Expected peaks at 1700–1720 cm⁻¹ (C=O stretch, carboxylic acid) and 1250–1270 cm⁻¹ (C-O-C stretch, propoxy).

-

NMR (¹H):

Pharmacological and Industrial Applications

Sigma Receptor Ligands

Benzofuran-2-carboxamides with C3 substituents exhibit high affinity for sigma-1 receptors (Ki = 7.8–34 nM) . The propoxy variant may serve as a precursor to N-alkylated carboxamides, such as N-(3-(piperidin-1-yl)propyl) derivatives, which show >19-fold selectivity for sigma-1 over sigma-2 receptors .

Material Science Applications

The rigid benzofuran core and polar carboxylic acid group make 3-propoxybenzofuran-2-carboxylic acid a candidate for metal-organic frameworks (MOFs) or polymer additives. Its ability to coordinate with metal ions (e.g., Pd, Cu) could be exploited in catalysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume